4-Bromo-2-(4-methoxybenzyloxy)-phenylamine
Overview
Description
4-Bromo-2-(4-methoxybenzyloxy)-phenylamine, also known as 4-Bromo-2-methoxybenzyloxy-phenylamine, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug design, and drug delivery. 4-Bromo-2-methoxybenzyloxy-phenylamine has been studied extensively for its potential to act as an inhibitor of enzymes and other biochemical processes.
Scientific Research Applications
Environmental Health Perspectives
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants in brominated flame retardants, produced during combustion. These compounds, structurally similar to 4-Bromo-2-(4-methoxybenzyloxy)-phenylamine, bind to the same cytosolic receptors as chlorinated analogs, indicating potential toxicological and environmental implications. Understanding the effects and mechanisms of these brominated compounds can shed light on the environmental and health-related aspects of using brominated chemicals in industry (Mennear & Lee, 1994).
Pharmacology and Toxicology
The study of N-benzylphenethylamines, a class of hallucinogens with a bromine atom, highlights the importance of structural modifications in determining biological activity. These substances, including compounds structurally related to this compound, exhibit high affinity for the 5-HT2A receptor and potent hallucinogenic effects. Research into these compounds aids in understanding the pharmacodynamics and potential therapeutic applications of brominated phenylamines (Halberstadt, 2017).
Organic Synthesis
The development of practical syntheses for brominated biphenyls, as exemplified by 2-Fluoro-4-bromobiphenyl, demonstrates the utility of brominated intermediates like this compound in synthesizing anti-inflammatory and analgesic materials. Such research underscores the role of brominated compounds in facilitating the production of commercially significant pharmaceuticals (Qiu et al., 2009).
properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPZOOFNVRYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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